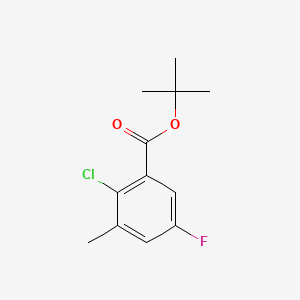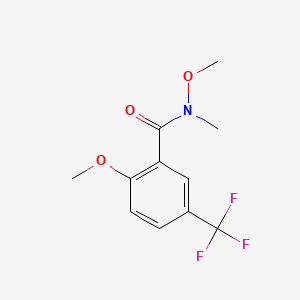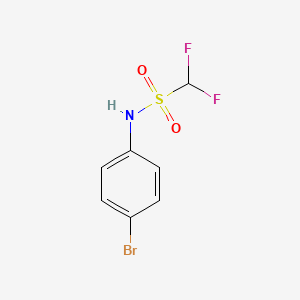![molecular formula C14H18O7 B14769946 (1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it a polyol. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the spiro-oxane ring. Key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Spiro-oxane Ring Formation: This step involves the reaction of the benzofuran core with epoxides under acidic or basic conditions to form the spiro-oxane structure.
Hydroxyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Carbonyl compounds (aldehydes, ketones).
Reduction: Alcohols, alkanes.
Substitution: Halides, ethers.
Wissenschaftliche Forschungsanwendungen
(1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Signal transduction pathways, oxidative stress pathways, and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(1S,3S,4aS,9aR)-6-[(dimethylamino)-1-oxoethyl]amino]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-cyclohexylacetamide .
- **(1S,3R,4aS,9aR)-1-(hydroxymethyl)-6-[(methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl]-N-(3-pyridinylmethyl)acetamide .
Uniqueness
The unique spiro structure and multiple hydroxyl groups of (1S,3’R,4’S,5’S,6’R)-6,6’-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2’-oxane]-3’,4’,5’-triol distinguish it from other similar compounds. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18O7 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
(3S)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10?,11?,12?,13?,14-/m0/s1 |
InChI-Schlüssel |
BZZLHHPVJDOINX-JVUSGKFHSA-N |
Isomerische SMILES |
C1C2=C(C=C(C=C2)CO)[C@@]3(O1)C(C(C(C(O3)CO)O)O)O |
Kanonische SMILES |
C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)









